molecular formula C6H9N7 B13277769 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13277769
M. Wt: 179.18 g/mol
InChI Key: FXORTKILONHWSN-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a bis-triazole core structure. Compounds containing the 1,2,3-triazole scaffold are renowned for their broad spectrum of biological activities and are frequently explored as key pharmacophores in the development of new therapeutic agents . The 1,2,3-triazole ring is a privileged structure in drug design due to its metabolic stability, hydrogen bonding capability, and resemblance to the amide bond, making it a valuable bioisostere . This specific compound, with its dual triazole units, is a versatile building block for constructing more complex molecules. Its structure is amenable to further functionalization, positioning it as a critical intermediate for generating combinatorial libraries in the search for novel bioactive substances . Research into closely related 1,2,3-triazole derivatives has demonstrated promising pharmacological potential across multiple areas, including serving as potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism , and exhibiting activity against infectious diseases such as leishmaniasis . Furthermore, hybrids combining triazoles with other pharmacophores, like quinoline, show potential as inhibitors of enzymes such as Rho-associated protein kinase (ROCK), indicating applications in anticancer research . The synthetic accessibility of 1,2,3-triazoles via reliable, high-yielding methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) enhances their utility as core structures in scientific research . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C6H9N7/c1-12-2-5(8-10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3

InChI Key

FXORTKILONHWSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,3-triazol-4-yl Methyl Alkyne or Azide Precursors

  • Methylation of 1H-1,2,3-triazole: The methyl substituent is introduced via methylation of the triazole nitrogen using methyl iodide or methyl sulfate under basic conditions.
  • Functionalization with alkyne or azide: The methylated triazole is then functionalized at the 4-position with a methylene linker bearing either an azide or a terminal alkyne group. This is typically achieved by halomethylation followed by substitution with sodium azide or propargyl bromide to introduce the azide or alkyne functionality, respectively.

CuAAC Cycloaddition to Form the Target Compound

  • The key step involves reacting the methylated triazole alkyne derivative with the azide-functionalized amino-triazole counterpart (or vice versa) in the presence of Cu(I) catalyst.
  • Typical conditions include CuSO4·5H2O and sodium ascorbate in a mixed solvent system such as acetone/water or acetonitrile/water at room temperature.
  • The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole linkage connecting the two triazole rings via a methylene bridge.

Representative Experimental Data and Yields

Step Reaction Type Reagents & Conditions Yield (%) Reference
1 Methylation of triazole Methyl iodide, base, room temp 80-90
2 Halomethylation and azide substitution Halomethylation with formaldehyde derivatives, NaN3, DMF, 70°C 75-85
3 CuAAC cycloaddition CuSO4·5H2O, sodium ascorbate, acetone/water, rt 70-90
  • The CuAAC reaction typically achieves yields in the range of 70–90%, depending on substrate purity and reaction time.
  • Purification is usually performed via column chromatography or recrystallization.
  • Characterization includes ^1H and ^13C NMR, FT-IR, HRMS, and sometimes single-crystal X-ray diffraction for structural confirmation.

Detailed Reaction Scheme (Conceptual)

  • Methylation:
    $$
    \text{1H-1,2,3-triazole} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{1-Methyl-1H-1,2,3-triazole}
    $$

  • Functionalization:
    $$
    \text{1-Methyl-1H-1,2,3-triazole} \xrightarrow[\text{NaN}_3]{\text{Halomethylation}} \text{1-Methyl-1H-1,2,3-triazol-4-yl methyl azide}
    $$

  • CuAAC Cycloaddition:
    $$
    \text{1-Methyl-1H-1,2,3-triazol-4-yl methyl azide} + \text{1H-1,2,3-triazol-4-amine alkyne} \xrightarrow[\text{NaAsc}]{\text{CuSO}_4} \text{this compound}
    $$

Comparative Analysis of Preparation Methods

Method Aspect CuAAC Method (Preferred) Alternative Methods
Regioselectivity High (1,4-disubstituted triazoles) Lower, may require harsh conditions
Reaction Conditions Mild, room temperature, aqueous media Often requires elevated temperature or harsh reagents
Functional Group Tolerance High Variable, sensitive to some groups
Yield 70–90% Typically lower
Scalability Excellent, suitable for library synthesis Limited

The CuAAC reaction is the most widely accepted and efficient method for synthesizing such bis-triazole compounds, offering operational simplicity and excellent yields.

Summary of Key Literature Findings

  • Spectroscopic Characterization: The synthesized compounds show characteristic singlets in ^1H NMR around δ 7.5–8.5 ppm for triazole protons and methyl protons near δ 3.5–4.0 ppm, confirming the methyl substitution and triazole formation.
  • Catalyst Systems: Copper(II) acetate/sodium ascorbate and copper sulfate/sodium ascorbate are commonly used catalyst systems for CuAAC.
  • Solvent Systems: Mixed aqueous-organic solvents such as acetone/water, acetonitrile/water, or THF/water are preferred for solubility and reaction efficiency.
  • Reaction Time: Typically 2–6 hours at room temperature, monitored by thin-layer chromatography (TLC).

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines .

Scientific Research Applications

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole rings can coordinate with metal ions, enhancing their catalytic properties in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1c : [1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine
  • Substituents : A chlorobenzyl group at N1 and a methyl-phenyl-amine at C3.
  • Key Differences : The chlorobenzyl group introduces electron-withdrawing effects and increased lipophilicity compared to the methyl group in the target compound. This likely enhances membrane permeability but reduces water solubility .
  • Synthesis : Likely synthesized via CuAAC (copper-catalyzed azide-alkyne cycloaddition), similar to methods described for triazole derivatives .
Compound 10h : Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine
  • Substituents : Phenyl at N1 and dimethylamine at C4.
  • NMR data (δ 3.71 ppm for CH2NMe2) suggest moderate steric hindrance .
Compound 1k : N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
  • Substituents : A nitro group on a 1,2,4-triazole and a pyrimidine ring.
  • Key Differences : The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity compared to the electron-neutral methyl group in the target compound. This may enhance stability but reduce nucleophilicity .
Compound 13 : 5-Methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
  • Substituents : A methyl-oxazole group at N1 and a methyl-amine at C4.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility (Inferred) Reactivity Notes
Target Compound ~235 g/mol Methyl, amine Moderate (polar) High nucleophilicity at C4 amine
[1c] (Chlorobenzyl derivative) ~330 g/mol Chlorobenzyl, methyl-phenyl Low (lipophilic) Enhanced stability, EWG effects
[10h] (Phenyl-dimethylamine) ~245 g/mol Phenyl, dimethylamine Low-moderate Reduced H-bonding capacity
[1k] (Nitro-pyrimidine derivative) ~280 g/mol Nitro, pyrimidine Low (polar nitro) Electron-deficient core
[13] (Methyl-oxazole derivative) ~250 g/mol Methyl-oxazole, amine Moderate Enhanced π-π stacking

Crystallographic and Spectroscopic Analysis

  • SHELX Software : Widely used for structural refinement of triazole derivatives. For instance, compound 10h’s NMR data (δ 7.95 ppm for NCH=C) align with typical triazole proton shifts, validated via SHELXL .
  • Inference for Target Compound: Its structure would likely exhibit similar NMR patterns (e.g., amine protons at δ 2.0–3.0 ppm) and crystallize in a monoclinic system, as seen in other triazoles .

Biological Activity

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities.

Chemical Structure

The compound's structure can be represented as follows:

C7H10N6\text{C}_{7}\text{H}_{10}\text{N}_{6}

This indicates the presence of two triazole rings, which are essential for its biological activity.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study evaluated various triazole compounds against a panel of bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against these pathogens .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Triazole AS. aureus0.25
Triazole BE. coli1
Triazole CP. aeruginosa16
Triazole DMethicillin-resistant S. aureus0.5

Antifungal Activity

Triazoles are also known for their antifungal properties. Studies have shown that compounds similar to this compound exhibit efficacy against various fungal strains. For instance, derivatives have been tested against Candida albicans , with promising results indicating effective inhibition at low concentrations .

Antiviral Activity

Recent investigations into the antiviral potential of triazoles have highlighted their effectiveness against RNA and DNA viruses. One study reported that certain triazole derivatives exhibited broad-spectrum antiviral activity in vitro and in vivo at non-toxic dosage levels . This suggests a potential application in treating viral infections.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, triazole derivatives were tested against a range of bacterial pathogens. The study found that specific substitutions on the triazole ring significantly enhanced antibacterial activity. For example, compounds with halogenated phenyl groups demonstrated superior efficacy compared to their non-halogenated counterparts .

Case Study 2: Antiviral Mechanism

Another study explored the mechanism of action for triazole derivatives against viral infections. It was found that these compounds could inhibit viral replication by interfering with the viral polymerase enzyme, thereby preventing the synthesis of viral RNA . This mechanism underscores the therapeutic potential of triazoles in antiviral drug development.

Q & A

Q. How can researchers optimize the synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may risk side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for regioselective triazole formation .
  • Purification : Use orthogonal techniques (TLC for monitoring, HPLC for final purification) to isolate high-purity product .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are available .

Q. How do structural modifications influence the biological activity of this compound analogs?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on the triazole ring enhance metabolic stability but may reduce solubility .
  • Methyl Group Positioning : The 1-methyl group on the triazole ring prevents tautomerization, stabilizing interactions with biological targets .
  • Comparative Studies : Test analogs with varied alkyl/aryl substitutions using in vitro assays (e.g., enzyme inhibition) to map structure-activity relationships (SAR) .

Q. What strategies are recommended for improving the solubility and formulation of this compound in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (<5% v/v) for stock solutions to avoid cytotoxicity .
  • Salt Formation : Hydrochloride salts (as in ) enhance aqueous solubility .
  • Lipid-based Carriers : Nanoemulsions or liposomes improve bioavailability for in vivo studies .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the cycloaddition reactions involved in synthesizing this compound?

Methodological Answer:

  • CuAAC Mechanism : The copper catalyst accelerates 1,3-dipolar cycloaddition between azides and terminal alkynes, favoring 1,4-regioisomers .
  • Kinetic vs. Thermodynamic Control : Reaction time and temperature influence product distribution; prolonged heating may favor thermodynamic products .
  • Side Reactions : Monitor for copper-induced oxidation byproducts using quenching agents (e.g., EDTA) .

Q. How can researchers resolve contradictions in bioactivity data observed for this compound across different studies?

Methodological Answer:

  • Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain divergent in vitro vs. in vivo results .
  • Structural Confirmation : Re-characterize batches to rule out impurities (e.g., unreacted intermediates) affecting activity .

Q. What in silico modeling approaches are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases, GPCRs) .
  • QSAR Modeling : Train models on analogs with known IC50_{50} values to predict activity .
  • ADMET Prediction : Tools like SwissADME estimate permeability, toxicity, and metabolic pathways .

Q. How do functional groups in this compound influence its stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH) at pH 1–10.
    • Amine Group : Protonation at low pH increases solubility but may reduce membrane permeability .
    • Triazole Ring : Stable across physiological pH, but hydrolytic cleavage occurs under strongly acidic/basic conditions .

Q. What orthogonal purification methods are recommended for isolating high-purity batches?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity .

Q. How can researchers identify the biological targets of this compound using omics approaches?

Methodological Answer:

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes .
  • Transcriptomics : RNA-seq analysis of treated cells reveals differentially expressed pathways .
  • CRISPR Screening : Genome-wide knockout libraries pinpoint genes essential for compound efficacy .

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